Tetrahydrocannabivarinic Acid (CRM)
Description
Contextualization within the Cannabinoid Acid Landscape
THCVA belongs to a class of compounds known as cannabinoid acids, which are the biosynthetic precursors to the more well-known neutral cannabinoids. nih.govresearchgate.net In the cannabis plant, these acids are the primary form in which cannabinoids exist. trichomeanalytical.com The defining feature of these molecules is a carboxylic acid group, which is removed during decarboxylation. trichomeanalytical.com
The biosynthesis of THCVA begins with cannabigerovarinic acid (CBGVA). biomedican.commbaf.land Through the action of specific enzymes, CBGVA is converted into THCVA. trichomeanalytical.com This process is analogous to the synthesis of other major cannabinoid acids, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), which are derived from cannabigerolic acid (CBGA). trichomeanalytical.com
The key structural difference between THCVA and THCA lies in the length of their alkyl side chain. THCVA has a propyl (3-carbon) side chain, whereas THCA has a pentyl (5-carbon) side chain. nih.govnih.gov This seemingly small difference in molecular structure leads to distinct chemical and pharmacological properties. nih.gov
Academic Significance and Research Trajectory of Propyl Cannabinoids
The study of propyl cannabinoids, such as THCVA and THCV, has been a part of cannabis research for several decades. nih.gov Initially, these compounds were identified as homologs of the more abundant pentyl cannabinoids. nih.gov Research has shown that cannabis varieties, particularly those from Asia, can have significant amounts of propyl cannabinoids, sometimes in quantities comparable to their pentyl counterparts. nih.gov
The research trajectory for propyl cannabinoids has been driven by the need for accurate detection and identification methods in cannabis products. ru.nl Gas chromatography and thin-layer chromatography have been key analytical techniques used to distinguish between propyl and pentyl cannabinoids. nih.govru.nl
More recently, the unique biological effects of propyl cannabinoids have become a focus of research. For instance, THCV, the decarboxylated form of THCVA, has been investigated for its potential to modulate the cannabinoid 1 (CB1) receptor. nih.govyoutube.com Unlike THC, which is a well-known agonist of the CB1 receptor, THCV can act as an antagonist at this receptor, potentially blocking some of the effects of THC. nih.gov This has led to investigations into its potential as an appetite suppressant. mbaf.landnih.gov
The distinct properties of propyl cannabinoids have also made them important markers for distinguishing between the consumption of illicit cannabis products and synthetic THC medications. nih.govresearchgate.net Since THCVA is a natural component of the cannabis plant and not present in synthetic formulations, its detection can indicate the use of plant-derived cannabis. nih.govresearchgate.net
Interactive Data Table: Comparison of Key Cannabinoid Acids
| Feature | Tetrahydrocannabivarinic Acid (THCVA) | Tetrahydrocannabinolic Acid (THCA) |
| Alkyl Side Chain | Propyl (3-carbon) | Pentyl (5-carbon) |
| Precursor | Cannabigerovarinic Acid (CBGVA) | Cannabigerolic Acid (CBGA) |
| Decarboxylated Form | Tetrahydrocannabivarin (B162180) (THCV) | Tetrahydrocannabinol (THC) |
| Psychoactivity | Non-psychoactive | Non-psychoactive |
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSYWEWTWDEVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Biogenesis of Tetrahydrocannabivarinic Acid
Precursor Pathways and Enzymatic Condensation
The journey to THCVA begins with the convergence of two distinct metabolic pathways that provide the fundamental building blocks for its synthesis.
Geranyl Diphosphate (B83284) (GPP) Formation and Isoprenoid Pathways
One of the essential precursors for all cannabinoids, including THCVA, is Geranyl Diphosphate (GPP). trichomeanalytical.com The formation of GPP occurs through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netnih.gov This pathway synthesizes the five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). scite.ai GPP, a ten-carbon (C10) molecule, is then formed by the condensation of IPP and DMAPP, a reaction catalyzed by the enzyme geranyl pyrophosphate synthase. nih.govscispace.com This isoprenoid pathway is a fundamental process in plants, responsible for the production of a wide variety of terpenes and other secondary metabolites. scite.aicabidigitallibrary.org
Divarinic Acid (DA) Biosynthesis from Butyl-CoA
The second key precursor, Divarinic Acid (DA), originates from the fatty acid biosynthesis pathway. trichomeanalytical.com Specifically, butyl-CoA is utilized as a substrate in the polyketide pathway to generate divarinic acid. researchgate.netnih.gov This process involves a type III polyketide synthase (PKS) and olivetolic acid cyclase (OAC) to form DA. researchgate.net The use of butyl-CoA as a starting unit is what distinguishes the varin-type cannabinoids, which have a propyl side chain, from the more common pentyl cannabinoids that utilize hexanoyl-CoA. trichomeanalytical.comresearchgate.net
Cannabigerovarinic Acid (CBGVA) Synthase Activity and Substrate Specificity
The two precursor pathways converge with the enzymatic condensation of GPP and Divarinic Acid. This crucial step is catalyzed by an aromatic prenyltransferase known as cannabigerovarinic acid (CBGVA) synthase, also referred to as cannabigerolic acid synthase (CBGAS). researchgate.netnih.gov This enzyme facilitates the alkylation of divarinic acid with the geranyl group from GPP, resulting in the formation of Cannabigerovarinic Acid (CBGVA). trichomeanalytical.comresearchgate.net CBGVA is the central precursor for all varin-type cannabinoids, including THCVA. researchgate.netnih.gov The substrate specificity of CBGAS allows it to act on both olivetolic acid (to form CBGA) and divarinic acid (to form CBGVA), highlighting its pivotal role in determining the type of cannabinoid produced. trichomeanalytical.com
Terminal Cyclization and Tetrahydrocannabivarinic Acid Synthase (THCAS) Action
Once CBGVA is synthesized, it undergoes a final enzymatic transformation to yield THCVA. This reaction is an oxidative cyclization of the monoterpene moiety of CBGVA, catalyzed by the enzyme Tetrahydrocannabinolic acid (THCA) synthase. nih.govresearchgate.netddtjournal.com While THCA synthase is primarily known for converting CBGA to THCA, it also acts on CBGVA to produce THCVA. researchgate.net The reaction mechanism involves the enzyme-bound FAD abstracting a hydride ion from CBGA, followed by a proton removal by a tyrosine residue, which then positions the monoterpene moiety for cyclization into THCA. researchgate.netwikipedia.org This same mechanism is presumed to apply to the conversion of CBGVA to THCVA. The expression of THCA synthase occurs in the glandular trichomes of the cannabis plant, specifically secreted into the storage cavity where the final synthesis of these acidic cannabinoids takes place. nih.gov
Genetic Determinants and Regulation of THCVA Production
The production and relative abundance of THCVA in a cannabis plant are ultimately governed by its genetic makeup.
Identified Genes and Allelic Variants Influencing Varin Cannabinoid Biosynthesis (e.g., KR Gene)
Data Tables
Table 1: Key Enzymes in THCVA Biosynthesis
| Enzyme | Abbreviation | Function |
| Geranyl Pyrophosphate Synthase | GPPS | Catalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. nih.govscispace.com |
| Polyketide Synthase | PKS | Involved in the initial steps of Divarinic Acid (DA) synthesis from butyl-CoA. researchgate.net |
| Olivetolic Acid Cyclase | OAC | Catalyzes the cyclization step in the formation of Divarinic Acid (DA). researchgate.net |
| Cannabigerovarinic Acid Synthase | CBGVAS (or CBGAS) | Catalyzes the condensation of GPP and Divarinic Acid to form Cannabigerovarinic Acid (CBGVA). researchgate.netnih.gov |
| Tetrahydrocannabinolic Acid Synthase | THCAS | Catalyzes the oxidative cyclization of CBGVA to form Tetrahydrocannabivarinic Acid (THCVA). nih.govresearchgate.netddtjournal.com |
Table 2: Precursors and Intermediates in THCVA Biosynthesis
| Compound | Abbreviation | Role in Pathway |
| Isopentenyl Diphosphate | IPP | C5 precursor for GPP. scite.ai |
| Dimethylallyl Diphosphate | DMAPP | C5 precursor for GPP. scite.ai |
| Geranyl Diphosphate | GPP | C10 isoprenoid precursor. trichomeanalytical.com |
| Butyl-CoA | - | Starter molecule for Divarinic Acid synthesis. researchgate.netnih.gov |
| Divarinic Acid | DA | Polyketide precursor with a propyl side chain. trichomeanalytical.com |
| Cannabigerovarinic Acid | CBGVA | Central intermediate, precursor to THCVA. researchgate.netnih.gov |
Transcriptional and Epigenetic Control of Biosynthetic Enzyme Expression
The synthesis of Tetrahydrocannabivarinic Acid (THCVA), like other cannabinoids, is a highly regulated process at the molecular level. It is governed by both transcriptional control, which involves the regulation of gene expression, and epigenetic mechanisms that can modify gene activity without changing the underlying DNA sequence.
Transcriptional Regulation The final step in the biosynthesis of THCVA is the conversion of its precursor, Cannabigerovarinic Acid (CBGVA), into THCVA. This reaction is catalyzed by a specific enzyme, THCVA synthase (THCVAS). The production of this enzyme is directly controlled by the expression of its corresponding gene. While research has often focused on the more abundant cannabinoid, Tetrahydrocannabinolic acid (THCA), the principles of its regulation are analogous to those for THCVA.
The expression of cannabinoid synthase genes, such as THCA synthase (THCAS), is primarily localized to the glandular trichomes of the female cannabis flowers. researchgate.netnih.gov Research has identified several transcription factors (TFs)—proteins that bind to specific DNA sequences to control the rate of transcription—that regulate the promoter region of the THCAS gene. researchgate.netnih.govishs.org For instance, a yeast-one-hybrid screen identified three novel TFs: CsAP2L1, CsWRKY1, and CsMYB1. researchgate.netnih.gov Further studies suggest that CsAP2L1 acts as a positive regulator, enhancing the expression of THCAS, while CsWRKY1 and CsMYB1 may serve as negative regulators, suppressing its expression. researchgate.netnih.gov These TFs exhibit expression patterns that are specific to trichomes, time, and cannabis strain, highlighting a complex regulatory network. researchgate.net It is understood that a similar system of activating and repressing TFs likely controls the expression of the THCVAS gene, thereby dictating the plant's capacity to produce THCVA. vt.eduusda.gov
Table 1: Transcription Factors Implicated in Cannabinoid Biosynthesis Regulation
| Transcription Factor | Proposed Role | Target Gene | Source(s) |
|---|---|---|---|
| CsAP2L1 | Positive Regulator (Activator) | THCAS | researchgate.netnih.gov |
| CsWRKY1 | Negative Regulator (Repressor) | THCAS | researchgate.netnih.gov |
| CsMYB1 | Negative Regulator (Repressor) | THCAS | researchgate.netnih.gov |
Epigenetic Control Epigenetics adds another layer of control over the biosynthesis of cannabinoids. These are heritable changes that affect gene function without altering the DNA sequence itself. nih.govnih.gov Key epigenetic mechanisms include DNA methylation and histone modifications. nih.govnih.gov
Cannabinoids have been shown to induce epigenetic changes, and conversely, epigenetic pathways can regulate inflammation and other processes involving the endocannabinoid system. nih.govdrugsandalcohol.ie Exposure to cannabis has been linked to changes in DNA methylation levels in various genes. nih.govsciencealert.comnorthwestern.edu For example, studies have linked cannabis use to alterations in the methylation of DNA in blood cells and have identified numerous methylation markers associated with both recent and cumulative use. sciencealert.comnorthwestern.edu These epigenetic modifications can influence gene expression, including genes related to cellular proliferation and hormone signaling. sciencealert.com
While direct studies on the epigenetic regulation of the THCVAS gene are limited, it is plausible that these mechanisms play a crucial role. nih.gov The presence of CpG islands, which are regions with a high frequency of cytosine and guanine (B1146940) dinucleotide repeats, in the promoter regions of cannabinoid receptor genes suggests that DNA methylation could be a key factor in their regulation. nih.gov It is hypothesized that similar epigenetic modifications in the promoter region of the THCVAS gene could control its accessibility to transcription factors, thereby fine-tuning the production of the THCVA synthase enzyme and, ultimately, the concentration of THCVA in the plant.
Marker-Assisted Breeding Strategies for High-THCVA Chemotypes
The development of cannabis cultivars with specific chemical profiles (chemotypes), such as a high concentration of THCVA, has been significantly advanced by modern genetic techniques. agfundernews.com Marker-assisted selection (MAS) is a sophisticated breeding strategy that uses molecular markers to identify desired genetic traits, allowing for more precise and efficient development of new strains. agfundernews.comfloraflex.com
MAS relies on identifying DNA variations, such as Single Nucleotide Polymorphisms (SNPs), that are located near or within genes of interest. 3crbio.com These markers are genetically linked to the trait, such as the high production of a specific cannabinoid. Instead of waiting for a plant to mature to chemically analyze its cannabinoid content, breeders can screen seedlings at a very early stage. youtube.com This dramatically speeds up the breeding process, saving time and resources. agfundernews.comyoutube.com
The process for developing high-THCVA chemotypes using MAS involves:
Identifying Genetic Markers: Researchers analyze the genomes of a diverse population of cannabis plants and identify molecular markers associated with the production of THCVA. marijuanamoment.net This is often done through genome-wide association studies (GWAS). 3crbio.com Recently, scientists identified 33 genetic markers that significantly influence cannabinoid production. marijuanamoment.net
High-Throughput Screening: Once reliable markers are found, breeders can use high-throughput genotyping technologies, such as PACE genotyping, to quickly screen large numbers of plants for the presence of the desired markers. 3crbio.com
Selective Crossing: Plants that carry the genetic markers for high THCVA production are selected and cross-pollinated to combine and enhance the desired genetic traits. agfundernews.comfloraflex.com
This approach allows breeders to make informed decisions about which plants to cross, increasing the probability of producing offspring with the desired high-THCVA profile. agfundernews.com The use of MAS is becoming more common in cannabis breeding programs to create new varieties with specific cannabinoid and terpene profiles tailored for various applications. marijuanamoment.net
Table 2: Tools for Marker-Assisted Selection in Cannabis Breeding
| Tool/Technique | Description | Application in Breeding | Source(s) |
|---|---|---|---|
| Marker-Assisted Selection (MAS) | A breeding method using DNA markers to select for specific genetic traits. | Accelerates the selection of plants with desired cannabinoid profiles, such as high THCVA. | agfundernews.comfloraflex.comnih.gov |
| Single Nucleotide Polymorphisms (SNPs) | A common type of genetic variation at a single position in a DNA sequence. | Used as molecular markers to identify genes controlling specific traits. | 3crbio.com |
| PACE Genotyping | A high-throughput, fluorescence-based marker system for genotyping SNPs and other DNA variations. | Enables rapid and cost-effective screening of many plants for desired genetic markers. | 3crbio.com |
| Genome-Wide Association Studies (GWAS) | An observational study of a genome-wide set of genetic variants in different individuals to see if any variant is associated with a trait. | Identifies markers linked to important traits like cannabinoid content. | 3crbio.com |
Environmental Modulators of THCVA Biosynthetic Pathways in Planta
While the genetic makeup of a Cannabis sativa plant provides the blueprint for its potential chemotype, environmental factors play a crucial role in modulating the actual production and accumulation of cannabinoids like THCVA. greenhousegrower.comnih.gov The plant's biosynthetic pathways are sensitive to a range of external stimuli and cultivation conditions. nih.gov
Light Light is a critical factor, influencing both photosynthesis and the synthesis of secondary metabolites.
Intensity and Duration: Adequate light intensity is essential for robust growth and resin production. floraflex.com The duration of light exposure (photoperiod) also plays a role, with changes signaling the plant to move into its flowering stage, where cannabinoid production is highest. nih.gov
Spectrum: Different wavelengths of light can affect cannabinoid synthesis. Studies have shown that supplementation with specific light spectra, such as blue or red light, can alter the concentrations of cannabinoids. floraflex.commdpi.com
UV Radiation: Exposure to UV-B radiation, in particular, has been shown to increase the production of certain cannabinoids, such as THC. nih.govmdpi.com This is considered an adaptive response, as the cannabinoids produced in the trichomes may help protect the plant from harmful UV radiation. nih.gov
Temperature and Humidity Cannabis plants thrive within specific temperature and humidity ranges.
Temperature: Extreme temperatures, both high and low, can stress the plant and negatively impact cannabinoid production. floraflex.comfloraflex.com One study found that seven days of excess heat treatment significantly reduced the production of CBGA, the precursor to major cannabinoids. greenhousegrower.com
Humidity: High humidity can increase the risk of fungal diseases, while low humidity can cause dehydration, both of which can compromise plant health and cannabinoid synthesis. floraflex.comfloraflex.com
Water and Nutrients
Water Availability: Water stress is a significant modulator. A study simulating drought conditions found it to be the most impactful stressor, causing a 70-80% reduction in CBD and THC production during the early flowering stage. nih.gov This indicates that water deficit can severely inhibit the cannabinoid biosynthetic pathways.
Nutrient Composition: The availability of macro and micronutrients in the soil or growing medium directly affects plant health and metabolic processes. floraflex.com The choice of fertilizer and the ratio of nutrients like nitrogen, phosphorus, and potassium can significantly influence the final cannabinoid and terpene concentrations. nih.gov
Biotic and Abiotic Stress Plants produce secondary metabolites like cannabinoids partly as a defense mechanism.
Herbivory: Damage from insects can trigger changes in cannabinoid production. One study showed that five days of caterpillar herbivory led to a significant difference in the concentration of CBGA. greenhousegrower.com
Mechanical Wounding: Interestingly, simple mechanical damage, like punching holes in leaves, did not appear to affect cannabinoid production in the same study. greenhousegrower.com
These environmental factors can be manipulated by cultivators to optimize the chemical profile of the cannabis plant, potentially enhancing the yield of specific compounds like THCVA.
Table 3: Environmental Factors Influencing Cannabinoid Biosynthesis
| Environmental Factor | Effect on Cannabinoid Production | Source(s) |
|---|---|---|
| Light Spectrum | Different spectra (e.g., blue, red) can alter cannabinoid concentrations. | floraflex.commdpi.com |
| UV-B Radiation | Tends to increase the production of cannabinoids like THC. | nih.govmdpi.com |
| High Temperature | Can reduce the production of precursor cannabinoids like CBGA. | greenhousegrower.comfloraflex.com |
| Drought/Water Deficit | Significantly reduces the production of major cannabinoids. | greenhousegrower.comnih.gov |
| Nutrient Levels | The balance of nutrients can significantly affect cannabinoid and terpene concentrations. | nih.govfloraflex.com |
| Herbivory (Insect Damage) | Can trigger changes in the concentration of precursor cannabinoids. | greenhousegrower.com |
Advanced Analytical Methodologies for Tetrahydrocannabivarinic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of cannabinoid analysis, enabling the separation of individual compounds from the intricate mixture present in cannabis extracts. Liquid chromatography, in particular, is preferred over gas chromatography for analyzing acidic cannabinoids like THCVA because it operates at lower temperatures, thus preventing the decarboxylation of these heat-sensitive molecules into their neutral counterparts. mdpi.commdpi.com
High-Performance Liquid Chromatography (HPLC) Applications and Detection Modalities (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for cannabinoid analysis due to its robustness and reliability. researchgate.net Coupled with Ultraviolet (UV) or Diode Array Detectors (DAD), HPLC allows for the effective separation and quantification of a range of cannabinoids, including THCVA. nih.govbohrium.com DAD offers the advantage of monitoring multiple wavelengths simultaneously, which aids in the identification and purity assessment of the separated compounds. ojp.gov
Several studies have detailed HPLC-UV/DAD methods for the simultaneous determination of multiple cannabinoids. For instance, a validated method was developed for the analysis of 15 cannabinoids, including THCVA, using a reversed-phase C18 column and a mobile phase of acetonitrile (B52724) and formic acid in water, with detection at 220 nm. bohrium.com This method demonstrated good linearity, sensitivity, and reproducibility. bohrium.com While HPLC-UV is a cost-effective and accessible method for routine analysis, challenges can arise with co-eluting compounds that have similar retention times. mdpi.comnih.gov In some cases, adjusting parameters like column temperature can help resolve challenging separations, such as that of THCVA and Cannabigerol (CBG). mdpi.com
Interactive Table: HPLC Methods for THCVA Analysis
| Column | Mobile Phase | Detector | Key Findings | Reference |
|---|---|---|---|---|
| Reversed-phase C18(2) | 75% acetonitrile and 0.1% formic acid in water | PDA (220 nm) | Simultaneous quantification of 15 cannabinoids, including THCVA. | bohrium.com |
| C18 | Water and acetonitrile with 0.1% formic acid | UV/DAD | Capable of separating THCVA, but co-elution with other cannabinoids like CBG can occur. | mdpi.comnih.gov |
| Raptor ARC-18 (x2) | 75% acetonitrile and 25% aqueous solution of 0.03% formic acid and 0.5 mM ammonium (B1175870) formate (B1220265) (pH 2.97) | DAD | Fast separation of 18 cannabinoids within 15 minutes. | mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) Advancements in Cannabinoid Profiling
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. ljmu.ac.uk By utilizing columns with smaller particle sizes (sub-2-micron), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity. ljmu.ac.uk These characteristics make UPLC particularly well-suited for the comprehensive profiling of cannabinoids in complex samples.
UPLC methods have been successfully applied to the analysis of a wide array of cannabinoids, including THCVA. ljmu.ac.uk The enhanced separation efficiency of UPLC helps to resolve compounds that may co-elute in standard HPLC methods, providing a more accurate cannabinoid profile. ljmu.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive and Sensitive Profiling
For the most sensitive and specific analysis of THCVA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This powerful technique couples the separation capabilities of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. nih.gov LC-MS/MS provides not only retention time data but also mass-to-charge ratio information, which allows for highly selective and sensitive detection and quantification of target compounds, even at very low concentrations. nih.govresearchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of numerous cannabinoids, including THCVA, in various matrices. mdpi.comnih.gov These methods are essential for detailed cannabinoid profiling, especially for minor cannabinoids that may be present in trace amounts. nih.gov For example, a validated LC-MS/MS method was developed to quantify 17 cannabinoids, demonstrating low limits of detection and a wide quantitative range. nih.gov The selectivity of MS/MS is particularly advantageous in resolving isobaric compounds—molecules that have the same nominal mass but different structures—which can be a significant challenge in cannabinoid analysis. mdpi.com
Supercritical Fluid Chromatography (SFC) in Cannabinoid Analysis
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that has gained traction in cannabinoid analysis. nih.govchromatographytoday.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. nih.gov This "green" technique offers several advantages, including faster analysis times and reduced use of organic solvents compared to HPLC. nih.gov
SFC has demonstrated its capability to separate a variety of cannabinoids, including the acidic precursors. chromatographytoday.com The technique is particularly well-suited for preparative chromatography, where the goal is to isolate and purify specific cannabinoids. chromatographytoday.com By optimizing the stationary phase and other chromatographic conditions, SFC can be a powerful tool for obtaining pure THCVA for further research. chromatographytoday.com
Spectroscopic and Nuclear Magnetic Resonance (NMR) Approaches for Structural Elucidation and Quantification
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of cannabinoids. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. nih.govresearchgate.net Both ¹H and ¹³C NMR are used to determine the precise arrangement of atoms within a cannabinoid, which is crucial for distinguishing between isomers. researchgate.net
NMR has also been utilized for the quantitative analysis (qNMR) of major cannabinoids. nih.govresearchgate.net Although generally less sensitive than mass spectrometry, qNMR offers the advantage of not requiring an identical reference standard for each analyte, as quantification can be performed relative to a known internal standard. nih.gov Studies have shown that NMR can distinguish THCVA from other cannabinoids based on its unique spectral signals. researchgate.net
Development and Validation of Analytical Methods for THCVA Quantification
The development and validation of robust analytical methods are critical for the accurate quantification of THCVA. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable technique for this purpose. researchgate.netolemiss.edu
The development of an HPLC method involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve adequate separation of THCVA from other cannabinoids. researchgate.net
Once a method is developed, it must be validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. nih.gov The validation process assesses several key performance characteristics:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in a spiked matrix. Recoveries for cannabinoids are typically expected to be within 81-118%. olemiss.edu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at ≤5% to ≤15%. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For cannabinoids, LODs can range from 0.1-1.6 µg/mL. olemiss.edu
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOQs for cannabinoids can range from 0.3-4.8 µg/mL. olemiss.edu
| Validation Parameter | Description | Typical Acceptance Criteria for Cannabinoids |
| Linearity (R²) | Proportionality of signal to concentration. | > 0.99 |
| Accuracy (% Recovery) | Closeness of measured value to true value. | 81% - 118% olemiss.edu |
| Precision (% RSD) | Agreement between repeated measurements. | ≤ 5% - 15% nih.gov |
| Limit of Detection (LOD) | Lowest detectable concentration. | 0.1 - 1.6 µg/mL olemiss.edu |
| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | 0.3 - 4.8 µg/mL olemiss.edu |
Non-Invasive Analytical Technologies for Plant Chemotyping and Production Control
The need for rapid and non-destructive analysis of cannabis plants has led to the development of innovative, non-invasive technologies. ehu.esoptics.org These methods are particularly valuable for large-scale production control, allowing for in-situ monitoring of plant chemotypes without the need for destructive and time-consuming chromatographic analysis. ehu.esehu.eus
Hyperspectral Imaging (HSI): HSI combines digital imaging with spectroscopy to capture both spatial and spectral information from a plant. ehu.es Each pixel in a hyperspectral image contains a complete spectrum, typically in the near-infrared (NIR) range. ehu.eus By analyzing the spectral data, it is possible to differentiate between cannabis chemotypes based on their cannabinoid profiles. ehu.esehu.eus HSI can overcome the challenges of moisture content in fresh plant material, which can be a limitation for traditional NIR spectroscopy. optics.org
Machine Learning: Machine learning algorithms are used to analyze the large and complex datasets generated by HSI. ehu.es Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are employed to build classification models that can distinguish between different chemotypes. ehu.esehu.es These models are trained on spectral data from plants with known cannabinoid profiles, which are determined by a reference method like HPLC. ehu.es
| Technology | Principle | Application in THCVA Research |
| Hyperspectral Imaging (HSI) | Combines digital imaging and spectroscopy to obtain spectral information for each pixel of an image. | Non-destructive, in-situ analysis of cannabis plants to determine chemotype. ehu.esehu.eus |
| Machine Learning | Uses algorithms to analyze large datasets from HSI and build predictive models for classification. | Classifies plants based on their cannabinoid profiles, including those containing THCVA. ehu.es |
Pharmacological Investigations of Tetrahydrocannabivarinic Acid Mechanisms Preclinical Studies
In Vitro Receptor Interaction Profiling
The initial characterization of a compound's mechanism of action involves in vitro profiling to determine its binding affinity and functional activity at various receptors. For THCVA, this has revealed a pattern of interaction that distinguishes it from its decarboxylated counterpart, THCV, and from the more widely studied THC.
Current research indicates that, similar to other acidic cannabinoids like Δ⁹-tetrahydrocannabinolic acid (THCA), THCVA has a notably low affinity for the canonical cannabinoid receptors, CB1 and CB2. Studies on THCA, the acidic precursor to THC, have demonstrated very weak binding and efficacy at both human CB1 (hCB1) and human CB2 (hCB2) receptors. nih.govnih.gov One study estimated the inhibitory constant (Kᵢ) of THCA at hCB1 to be approximately 3.1 μM and at hCB2 to be 12.5 μM. nih.gov In stark contrast, its decarboxylated form, THC, showed significantly higher affinity, with Kᵢ values of 50.5 nM at hCB1 and 35.6 nM at hCB2. nih.govnih.gov Researchers have even posited that the minimal binding observed for THCA might be an artifact resulting from its inevitable, slow decarboxylation into the more active THC during experiments. nih.govnih.gov
Given these findings for THCA, it is hypothesized that THCVA also lacks significant affinity for CB1 and CB2 receptors. This is a critical distinction, as the psychoactive effects of cannabis are primarily mediated by THC's agonist activity at the CB1 receptor. nih.govpbs.org The low affinity of THCVA for CB1 likely explains why it, like THCA, is considered non-intoxicating. In contrast, the decarboxylated product of THCVA, which is THCV, is known to act as a neutral antagonist at CB1 receptors at low doses, further highlighting the pharmacological divergence between the acidic and neutral forms. wikipedia.org
| Compound | Receptor | Binding Affinity (Kᵢ) |
| Δ⁹-Tetrahydrocannabinolic Acid (THCA) | hCB1 | ~3.1 µM |
| Δ⁹-Tetrahydrocannabinolic Acid (THCA) | hCB2 | ~12.5 µM |
| Δ⁹-Tetrahydrocannabinol (THC) | hCB1 | ~50.5 nM |
| Δ⁹-Tetrahydrocannabinol (THC) | hCB2 | ~35.6 nM |
Table 1. Comparative binding affinities of the acidic cannabinoid THCA and its neutral counterpart THC at human cannabinoid receptors (hCB1 and hCB2). The significantly weaker affinity of the acidic form is notable. Data suggests THCVA would have similarly low affinity.
The most compelling preclinical findings for THCVA involve its interactions with receptors outside the classical endocannabinoid system. This activity suggests that its biological effects may be mediated through alternative pathways.
Transient Receptor Potential (TRP) Channels: Research has identified THCVA as an agonist of specific TRP channels, which are involved in sensory perception, including pain and temperature. One study demonstrated that THCVA activates both Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.gov For TRPA1, THCVA was shown to have an EC₅₀ (half-maximal effective concentration) of approximately 16.4 µM. nih.gov Its decarboxylated form, THCV, is also known to interact with TRPV1 channels, suggesting this is a shared property among varin-type cannabinoids. nih.gov
| Compound | Receptor | Activity | EC₅₀ (µM) |
| Tetrahydrocannabivarinic Acid (THCVA) | TRPV1 | Agonist | N/A |
| Tetrahydrocannabivarinic Acid (THCVA) | TRPA1 | Agonist | ~16.4 |
Table 2. In vitro activity of THCVA at select Transient Receptor Potential (TRP) channels. Data shows THCVA functions as an agonist at these ion channels.
G Protein-Coupled Receptor 55 (GPR55): GPR55 has been proposed as a novel cannabinoid receptor, and studies show it is activated by certain cannabinoids like THC. nih.gov While direct studies of THCVA at GPR55 are lacking, research on THCV has explored its relationship with this receptor. For instance, studies in GPR55 knockout mice suggest that some metabolic effects of THCV may be mediated in part by GPR55. nih.gov This indicates a potential area for future investigation into THCVA's activity.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression related to metabolism and inflammation. Strikingly, studies on the related acidic cannabinoid THCA have shown it to be a potent agonist of PPARγ. greenleafmc.canih.gov This activity is significant because its decarboxylated form, THC, is a much weaker PPARγ activator, and THCV reportedly does not increase PPARγ transcriptional activity at all. nih.gov This suggests that the carboxylic acid group is crucial for potent PPARγ activation. Given the structural similarity, it is plausible that THCVA also acts as a PPARγ agonist, representing a key mechanism for potential anti-inflammatory and neuroprotective effects, independent of CB1/CB2 activation. greenleafmc.canih.gov
Cellular Signaling Pathway Modulation (e.g., Adenylyl Cyclase Inhibition)
The modulation of cellular signaling pathways is a direct consequence of receptor activation. For cannabinoids, a principal pathway associated with CB1 and CB2 receptors is the inhibition of adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP). nih.gov
Given the low affinity of THCVA for CB1 and CB2 receptors, it is unlikely to be a potent modulator of the adenylyl cyclase pathway through this mechanism. nih.govnih.gov Studies on THCA found that it only slightly inhibited forskolin-stimulated cAMP at high concentrations, which is consistent with weak CB1 agonist activity. nih.gov Therefore, the primary signaling actions of THCVA are likely to be mediated by its engagement with non-cannabinoid receptors. Activation of TRPV1 and TRPA1 leads to the influx of cations like calcium, triggering a distinct set of downstream signaling events. nih.gov Activation of nuclear receptors like PPARγ directly modulates gene transcription, affecting cellular processes over a longer timescale. greenleafmc.ca
Preclinical Models for Mechanistic Elucidation of THCVA Actions
To understand the biological significance of these receptor interactions, researchers employ various preclinical models, ranging from cellular assays to whole-animal studies.
A variety of in vitro assays are fundamental to characterizing the pharmacological profile of compounds like THCVA. nih.gov To determine receptor binding affinities, competition binding assays are commonly used, often in cell lines like Human Embryonic Kidney (HEK) cells that have been engineered to express a specific receptor target (e.g., hCB1 or hCB2). nih.govnih.gov
To measure functional activity and efficacy, different assays are employed depending on the receptor's signaling mechanism. For G-protein coupled receptors like CB1 and CB2, cAMP assays using techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify the inhibition or stimulation of adenylyl cyclase. nih.gov For ion channels like TRPV1 and TRPA1, functional activity is often measured by detecting changes in intracellular calcium concentrations, typically through fluorescent calcium indicators in cells overexpressing the channel. nih.gov For nuclear receptors like PPARγ, reporter gene assays are used to measure the activation of gene transcription. greenleafmc.ca
While direct in vivo studies on THCVA are not yet widely published, the experimental models used for closely related cannabinoids provide a clear roadmap for future research. The choice of animal model is typically guided by the compound's in vitro targets and potential therapeutic indications. nih.gov
For example, based on the potent PPARγ agonist activity of THCA, researchers have used a mouse model of Huntington's disease to demonstrate its neuroprotective effects. greenleafmc.canih.gov In these studies, THCA was shown to improve motor deficits and reduce neuroinflammation. greenleafmc.ca Given that THCVA may share this PPARγ activity, similar neurodegenerative disease models would be appropriate for its investigation.
Furthermore, extensive research on THCV in mouse models of obesity and diabetes has demonstrated its ability to improve insulin (B600854) sensitivity and reduce weight gain. nih.govnih.gov Since these effects are linked to targets like GPR55 and TRP channels, these same models would be valuable for elucidating the potential systemic metabolic effects of THCVA. nih.govnih.gov
Synthetic Chemistry and Biotechnological Production of Tetrahydrocannabivarinic Acid and Analogs
Chemoenzymatic and Total Synthesis of THCVA and Related Cannabinoids
The chemical synthesis of cannabinoids like THCVA offers a high degree of control over the final product's structure. Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, has been achieved for various cannabinoids. For instance, a stereodivergent total synthesis of all four stereoisomers of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) has been developed using dual catalysis, achieving the target molecules in just five steps from the same starting materials under identical reaction conditions. nih.govresearchgate.net This highlights the power of modern synthetic methods to create specific stereoisomers, which can have different biological activities.
Chemoenzymatic approaches combine the precision of enzymes with the versatility of chemical reactions. This hybrid strategy can be particularly advantageous for producing complex molecules like cannabinoids. For example, a bioenzymatic method for synthesizing THCVA has been described. google.com This process involves the enzymatic conversion of cannabigerovarinic acid (CBGVA) to THCVA using either THCVA synthase or THCA synthase. google.com The resulting THCVA can then be decarboxylated to produce tetrahydrocannabivarin (B162180) (THCV). google.com This approach demonstrates how enzymes can be used to perform specific, stereoselective transformations that might be challenging to achieve through purely chemical means.
Derivatization and Structural Modification of THCVA for Research Probes and Analog Development
To explore the structure-activity relationships of cannabinoids and to develop tools for pharmacological research, scientists synthesize a variety of analogs by modifying the core cannabinoid structure. These modifications can involve changes to the alkyl side chain, the phenolic hydroxyl group, and other parts of the molecule. nih.gov
For example, a range of THC analogs has been synthesized to investigate their interaction with the cannabinoid 1 (CB1) receptor. nih.gov These analogs include modifications such as removing the C1 phenolic hydroxyl group or replacing the C9 methyl group with other functional groups like carbonyl or hydroxyl. nih.gov By studying the binding and signaling of these analogs, researchers can gain insights into the molecular determinants of potency, efficacy, and biased signaling at the receptor. nih.govnih.govresearchgate.net This knowledge is crucial for designing new cannabinoid-based compounds with specific pharmacological profiles.
Furthermore, cannabinoid analogs, including halogenated, hydroxylated, deuterated, and tritiated versions, have been developed. google.com These labeled compounds are invaluable as research probes for in vitro and in vivo studies, allowing for the tracking and quantification of cannabinoids in biological systems.
Heterologous Biosynthesis in Microbial Systems
The production of cannabinoids in engineered microorganisms, or heterologous biosynthesis, presents a promising alternative to chemical synthesis and plant cultivation. This approach offers the potential for scalable, cost-effective, and sustainable production of specific cannabinoids.
Yeast (Saccharomyces cerevisiae) as a Production Platform for Natural and Unnatural Cannabinoids
Saccharomyces cerevisiae, or brewer's yeast, has emerged as a powerful and versatile platform for producing a wide array of cannabinoids. nih.govinverse.comberkeley.edu Scientists have successfully engineered yeast to produce major cannabinoids like cannabigerolic acid (CBGA), Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and, notably, Δ⁹-tetrahydrocannabivarinic acid (THCVA) and cannabidivarinic acid (CBDVA) from simple sugars like galactose. capes.gov.brextractionmagazine.com
The process involves introducing a set of genes from the Cannabis sativa plant and other organisms into the yeast. capes.gov.br This engineered metabolic pathway enables the yeast to synthesize the necessary precursors, such as olivetolic acid and geranyl pyrophosphate (GPP), and then convert them into the desired cannabinoids. nih.govberkeley.edu For instance, the complete biosynthesis of THCVA in yeast was achieved by engineering the native mevalonate (B85504) pathway to increase GPP supply and introducing a heterologous pathway for hexanoyl-CoA biosynthesis. capes.gov.br The introduction of specific cannabinoid synthase enzymes, such as THCAS and CBDAS, directs the final step of the synthesis towards the desired cannabinoid. berkeley.edu
One of the key advantages of yeast-based production is the ability to produce not only naturally occurring cannabinoids but also novel, "unnatural" analogs. capes.gov.br By feeding the engineered yeast different fatty acid precursors, researchers can generate a variety of cannabinoid analogs with modified alkyl side chains. researchgate.net This flexibility opens up new avenues for exploring the chemical space of cannabinoids and developing compounds with unique properties.
| Engineered Yeast Strain | Cannabinoid Produced | Precursor Fed | Reference |
| Engineered S. cerevisiae | THCVA, CBDVA | Galactose | capes.gov.brextractionmagazine.com |
| Engineered S. cerevisiae | THCA, CBDA | Galactose | inverse.comberkeley.edu |
| Engineered S. cerevisiae | Cannabinoid Analogs | Various fatty acids | researchgate.net |
Bacterial and Fungal Expression Systems for THCVA Precursors
Besides yeast, other microbial systems, including bacteria and filamentous fungi, are being explored for the production of cannabinoid precursors and cannabinoids themselves. While the complete synthesis of THCVA has been a focus in yeast, other systems show promise for producing key intermediates.
Escherichia coli has been engineered to produce cannabinoid precursors, although the production of complex cannabinoids like THCA has proven challenging. mdpi.com However, E. coli has been successfully used to produce cannabinol (B1662348) (CBN). extractionmagazine.com
Filamentous fungi, such as Penicillium chrysogenum, have also been engineered to produce Δ⁹-THCA from intermediates like CBGA and olivetolic acid, demonstrating their potential as alternative platforms for cannabinoid biosynthesis. nih.gov The methylotrophic yeast Komagataella phaffii (formerly Pichia pastoris) has been used to express THCA synthase, which can convert CBGA to THCA. nih.govnews-medical.net This yeast has also been engineered to produce water-soluble cannabinoids. nih.gov
These alternative microbial hosts offer different advantages in terms of growth characteristics, protein expression capabilities, and metabolic backgrounds, providing a diverse toolbox for the biotechnological production of cannabinoids and their precursors.
Metabolic Engineering and Synthetic Biology Approaches in Plant Systems
Metabolic engineering of the Cannabis sativa plant itself offers a direct route to enhancing the production of specific cannabinoids like THCVA. By manipulating the plant's own genetic machinery, it is possible to increase the yield of desired compounds or alter the cannabinoid profile.
Genetic Transformation of Cannabis sativa for Enhanced THCVA Production
Genetic transformation of Cannabis sativa allows for the introduction of new genes or the modification of existing ones to enhance the production of specific cannabinoids. Agrobacterium-mediated transformation is a widely used technique for inserting genes into plant genomes. cdnsciencepub.combioone.org Successful transformation of high-THC Cannabis sativa genotypes has been reported, demonstrating the feasibility of genetically engineering this plant. cdnsciencepub.com
One strategy to enhance THCVA production would be to overexpress the genes involved in its biosynthesis. This could include genes for the enzymes that produce its specific precursor, divarinic acid (DA), as well as the enzymes that convert DA and GPP into cannabigerovarinic acid (CBGVA) and subsequently into THCVA. trichomeanalytical.com
Furthermore, gene-editing technologies like CRISPR/Cas9 offer a precise way to modify the cannabis genome. nih.govalchimiaweb.combiotechinternationalinstitute.com This powerful tool can be used to knockout genes that encode for enzymes that compete for the same precursors, thereby redirecting the metabolic flux towards the production of THCVA. nih.govfrontiersin.org For example, by silencing the genes for THCA synthase and CBDA synthase, the precursor CBGA could be accumulated, or potentially, the pathway could be engineered to favor the production of CBGVA and subsequently THCVA. nih.gov
Exploitation of Model Plant Systems (e.g., Nicotiana benthamiana) for Cannabinoid Synthase Expression
The production of tetrahydrocannabivarinic acid (THCVA) and other rare cannabinoids through heterologous expression in model plant systems offers a promising alternative to extraction from Cannabis sativa. Among these systems, Nicotiana benthamiana has emerged as a particularly suitable chassis for producing plant-based pharmaceuticals due to its high biomass, rapid growth, and well-established transient expression systems. nih.govnih.gov Researchers have successfully leveraged this "plant factory" to express key enzymes from the cannabinoid biosynthetic pathway, demonstrating the potential for in planta production of cannabinoid precursors and their subsequent conversion to final products.
The heterologous expression of cannabinoid synthases, such as tetrahydrocannabinolic acid (THCA) synthase, is a critical step. Studies have shown that THCA synthase can be transiently expressed in N. benthamiana leaves. nih.govresearchgate.net However, achieving stable and active enzyme production often requires significant protein engineering. For instance, successful expression of THCAS in N. benthamiana was only achieved when the enzyme was targeted to the endoplasmic reticulum (ER) using a heterologous signal peptide; attempts at cytosolic or plastidial localization did not yield detectable protein. nih.gov This suggests that proper folding and post-translational modifications, such as glycosylation which occurs in the ER, are crucial for the enzyme's stability. nih.gov
Beyond expressing single enzymes, research has expanded to engineering the plant to produce cannabinoid precursors. Transgenic N. benthamiana plants have been developed to stably express the Cannabis genes for acyl-activating enzyme (AAE) and olivetol (B132274) synthase (OLS), enabling the production of olivetol. nih.gov By feeding these transgenic plants different fatty acid precursors, scientists can leverage the promiscuity of the pathway enzymes to produce a variety of cannabinoid precursors. nih.gov For example, supplementing with hexanoic acid leads to the production of olivetolic acid (OA), the precursor for C5 cannabinoids, while feeding butanoic acid results in the production of divarinic acid (DA), the direct precursor for the varin cannabinoids series, including THCVA. nih.gov
While the complete biosynthesis of cannabinoids like THCA directly in stably engineered N. benthamiana has faced challenges such as the glucosylation of intermediates which can hinder downstream reactions, the platform has proven effective for bioconversion. nih.gov For example, N. benthamiana hairy root cultures expressing THCA synthase have been shown to convert exogenously supplied cannabigerolic acid (CBGA) into THCA. researchgate.net Similarly, purified THCA synthase and cannabidiolic acid (CBDA) synthase from N. benthamiana extracts have demonstrated enzymatic activity, successfully converting CBGA into THCA and CBDA, respectively, in vitro. researchgate.net These findings underscore the potential of N. benthamiana as a scalable and contained system for producing specific cannabinoid synthases, which can then be used as biocatalysts for converting precursors like cannabigerovarinic acid (CBGVA) into THCVA.
Table 1: Research Findings on Cannabinoid Synthase Expression in Nicotiana benthamiana
| Study Focus | Enzyme(s) Expressed | Key Findings | Reference(s) |
|---|---|---|---|
| Subcellular Localization | Tetrahydrocannabinolic acid synthase (THCAS) | THCAS was only detected when targeted to the endoplasmic reticulum (ER). The enzyme was found to be glycosylated, which may influence its stability. Recombinant THCAS was active, producing both THCA and cannabichromenic acid (CBCA). | nih.gov |
| Secretory Pathway Optimization | THCA synthase (THCAS), Cannabidiolic acid synthase (CBDAS) | Efficient expression and secretion to the apoplast required replacing the native signal peptide with a heterologous one. The plant-produced enzymes were heavily glycosylated but enzymatically active in vitro. | nih.govresearchgate.net |
| Precursor Production | Acyl-activating enzyme (AAE), Olivetol synthase (OLS) | Stable transgenic N. benthamiana plants produced olivetolic acid (OA) and divarinic acid (DA) when supplied with appropriate fatty acid precursors (hexanoic acid and butanoic acid, respectively). | nih.gov |
Optimization of Production Yields via Genetic Manipulation of Biosynthetic Pathways
To move from proof-of-concept to industrially viable production levels, the yield of target cannabinoids like THCVA in heterologous systems must be optimized. Genetic manipulation of the biosynthetic pathways in host organisms is the primary strategy to achieve this. mdpi.comnih.gov This involves a multi-pronged approach aimed at increasing the flux towards the desired product, reducing the synthesis of competing byproducts, and overcoming cellular toxicity. mdpi.com
One of the most powerful tools for pathway engineering is CRISPR/Cas9 gene editing. mdpi.com This technology can be used to precisely knock out genes that encode for competing enzymes. For instance, in a system designed to produce THCVA from its precursor CBGVA, the genes for cannabidiolic acid (CBDA) synthase and cannabichromenic acid (CBCA) synthase could be silenced. researchgate.net This would prevent the diversion of CBGVA to the production of cannabidivarinic acid (CBDVA) and cannabichromevarinic acid (CBCVA), thereby channeling more of the precursor towards THCVA synthase. This strategy has been proposed for creating Cannabis plants with zero THC by knocking out the THCAS gene. mdpi.com
Finally, RNA interference (RNAi) offers an alternative method to gene editing for silencing gene expression. This technique can be used to knockdown the expression of competing cannabinoid synthases, again aiming to funnel the CBGVA precursor specifically toward THCVA production. mdpi.com The combination of these genetic manipulation strategies—silencing competing pathways, overexpressing rate-limiting enzymes, and boosting precursor supply—forms a comprehensive toolkit for optimizing the heterologous production of THCVA.
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Tetrahydrocannabivarinic Acid | THCVA |
| Cannabidiolic Acid | CBDA |
| Cannabigerolic Acid | CBGA |
| Cannabichromenic Acid | CBCA |
| Tetrahydrocannabinolic Acid | THCA |
| Olivetolic Acid | OA |
| Divarinic Acid | DA |
| Cannabigerovarinic Acid | CBGVA |
| Cannabidivarinic Acid | CBDVA |
| Cannabichromevarinic Acid | CBCVA |
| Geranyl Diphosphate (B83284) | GPP |
| Olivetol | - |
| Butanoic Acid | - |
Ecological and Plant Physiological Role of Tetrahydrocannabivarinic Acid
Role in Plant Defense Mechanisms and Stress Response
Biotic Stress (Herbivores and Pathogens): Cannabinoids, as a class, function as a defense against chewing herbivores. researchgate.netnih.gov Research has shown an inverse correlation between the concentration of foliar cannabinoids and the extent of damage from herbivores. researchgate.net The accumulation of these resinous compounds in the trichomes can deter feeding. researchgate.netnih.gov While much of the research has focused on the more abundant cannabinoids, the principle extends to the entire suite of cannabinoids produced by the plant. The chemical diversity itself, including compounds like THCVA, presents a complex defensive barrier to pests. nih.gov
Furthermore, specific cannabinoids have demonstrated antimicrobial properties. Studies have identified that ethanolic extracts of Cannabis sativa exhibit growth inhibition against bacterial strains of Staphylococcus aureus. researchgate.net Within these extracts, Δ⁹-tetrahydrocannabinolic acid (THCA) was the most abundant cannabinoid, but a homolog, Tetrahydrocannabivarinic acid (THCVA), was also shown to significantly reduce bacterial growth. researchgate.net This suggests a direct role for THCVA in defending the plant against pathogenic microorganisms.
Abiotic Stress (Environmental Factors): Cannabis sativa also produces secondary metabolites in response to abiotic stressors such as ultraviolet (UV) radiation, drought, and nutrient deficiency. nih.govresearchgate.net The synthesis of cannabinoids is considered a protective mechanism against these environmental challenges. researchgate.netreddit.com For instance, it has been hypothesized that the resinous trichomes laden with cannabinoids shield the plant's sensitive reproductive structures from damaging UV-B radiation. reddit.com
While direct research on THCVA's specific role in abiotic stress response is limited, its production is part of the plant's broader strategy to create a chemical shield. researchgate.net The plant modulates the production of various secondary metabolites, including cannabinoids and terpenes, when faced with environmental pressures like drought or nutrient stress, although the specific responses can be complex and dependent on the type and duration of the stress. researchgate.netnih.gov For example, some studies have shown that applying stress-related signaling molecules like salicylic (B10762653) acid can increase the yield of major cannabinoids, demonstrating the link between stress response and cannabinoid biosynthesis. nih.gov
Contribution to Chemotypic Diversity within Cannabis sativa
The remarkable chemical diversity of Cannabis sativa is one of its defining characteristics. Plants are often categorized into chemical phenotypes, or "chemotypes," based on the relative abundance of their dominant cannabinoids. researchgate.net Tetrahydrocannabivarinic acid is central to this diversity, defining a distinct class of propyl cannabinoids.
The primary branching point for cannabinoid diversity occurs at the precursor level. trichomeanalytical.com Most common cannabinoids, such as THCA and Cannabidiolic acid (CBDA), are pentyl cannabinoids, derived from the precursor Olivetolic Acid (OA). nih.govtrichomeanalytical.com In contrast, THCVA is a propyl cannabinoid, which is synthesized from a different precursor, Divarinic Acid (DA). trichomeanalytical.comresearchgate.net Both pathways utilize Geranyl diphosphate (B83284) (GPP) to form an intermediate "mother" cannabinoid. trichomeanalytical.com
Pentyl Cannabinoid Pathway: Geranyl diphosphate (GPP) + Olivetolic Acid (OA) → Cannabigerolic acid (CBGA) → THCA, CBDA, etc.
Propyl Cannabinoid Pathway: Geranyl diphosphate (GPP) + Divarinic Acid (DA) → Cannabigerovarinic acid (CBGVA) → THCVA , CBDVA, etc.
This fundamental difference in the biosynthetic pathway gives rise to distinct chemotypes. researchgate.net The genetic basis for this divergence is primarily controlled by a single genetic locus (often referred to as the 'B' locus) which determines the expression of different cannabinoid synthase enzymes. researchgate.net These enzymes, such as THCA synthase and CBDA synthase, exhibit specificity for the precursor molecule. For instance, THCA synthase converts CBGA into THCA, and it also catalyzes the conversion of CBGVA to THCVA. researchgate.netfrontiersin.org Variations and mutations within these synthase genes are directly linked to the final cannabinoid profile of the plant, influencing the ratio of THC(V)A to CBD(V)A and defining the plant's chemotype. researchgate.netresearchgate.netnih.gov The presence of propyl cannabinoids like THCVA is therefore a key chemotaxonomic marker used to classify the vast genetic and chemical diversity within the Cannabis sativa species. researchgate.net
Cannabinoid Precursor Pathways
| Cannabinoid Type | Primary Precursor | Intermediate "Mother" Cannabinoid | Example Final Acidic Cannabinoids |
|---|---|---|---|
| Pentyl Cannabinoids | Olivetolic Acid (OA) | Cannabigerolic acid (CBGA) | THCA, CBDA, CBCA |
| Propyl Cannabinoids | Divarinic Acid (DA) | Cannabigerovarinic acid (CBGVA) | THCVA, CBDVA, CBCVA |
Simplified Cannabis Chemotype Classification
| Chemotype | Defining Cannabinoid Ratio | Primary Synthase Activity |
|---|---|---|
| Chemotype I | High THC(V)A, Low CBD(V)A | Predominantly THCA Synthase |
| Chemotype II | Mixed THC(V)A and CBD(V)A (approx. 1:1) | Codominant THCA and CBDA Synthase |
| Chemotype III | Low THC(V)A, High CBD(V)A | Predominantly CBDA Synthase |
| Chemotype IV | High CBG(V)A | Low/Inactive downstream synthase activity |
Table notes: This is a simplified model. The presence of propyl (varin) cannabinoids like THCVA alongside pentyl cannabinoids contributes further complexity and diversity to these primary chemotypes. researchgate.net
Influence on Plant Secondary Metabolism and Metabolite Profiles
The biosynthetic pathways for both cannabinoids and terpenes originate from common precursors. trichomeanalytical.comresearchgate.net Geranyl diphosphate (GPP), a key building block, stands at a critical metabolic crossroads. frontiersin.org It can be directed towards the synthesis of monoterpenes or be combined with either olivetolic acid or divarinic acid to produce the cannabinoid precursors CBGA and CBGVA, respectively. trichomeanalytical.comresearchgate.net The plant's allocation of GPP between these competing pathways influences the final ratio of terpenes to cannabinoids. Therefore, a plant that produces a high concentration of cannabinoids, including THCVA, may have a different terpene profile compared to a low-cannabinoid plant, as they are competing for the same metabolic resources.
Within the cannabinoid pathway itself, the presence and activity of various synthase enzymes dictate the final metabolite profile. nih.gov The enzyme THCA synthase acts on CBGVA to produce THCVA. frontiersin.org If a plant possesses a highly active THCA synthase and an abundance of the precursor divarinic acid, its metabolic resources will be channeled towards THCVA production. This enzymatic competition means that the synthesis of THCVA directly influences the potential quantity of other varin-type cannabinoids, such as CBDVA or CBCVA, that could have been synthesized from the same CBGVA pool.
This interplay between different metabolic pathways highlights how the production of a specific compound like THCVA does not occur in isolation. It is part of a regulated, interconnected system where the final chemical composition of the plant—its unique profile of cannabinoids, terpenes, and flavonoids—is a result of genetic predispositions and enzymatic competitions for shared substrates. frontiersin.orgfrontiersin.org This complex chemical mixture is sometimes referred to as the plant's "entourage," and it is the result of these intricate metabolic relationships. frontiersin.org
Emerging Research Frontiers and Future Directions for Tetrahydrocannabivarinic Acid
Untapped Biosynthetic Potential and Enzymatic Promiscuity for Novel Compound Generation
The biosynthesis of cannabinoids in Cannabis sativa is a complex process with significant untapped potential for generating novel compounds. The diversity of cannabinoids is partly due to the modification of the prenylic and polyketidic portions during and after their synthesis. digitellinc.com The key to this diversity lies in the "enzymatic promiscuity" of certain enzymes within the plant's biosynthetic pathways. digitellinc.com
For instance, the enzyme geranyl pyrophosphate:olivetolate geranyltransferase can accept different substrates, leading to cannabinoids with varying side-chain lengths. In the case of varin-type cannabinoids like THCVA, the pathway begins with cannabigerovarinic acid (CBGVA). secretnature.com This process is an example of the plant's ability to produce propyl analogues of more common cannabinoids. digitellinc.com
Capitalizing on this enzymatic promiscuity is a key focus for future research. Scientists are exploring synthetic strategies to produce minor cannabinoids that are difficult to isolate from the plant in significant quantities. digitellinc.com This approach not only helps in overcoming the limited availability of compounds like THCVA for research but also opens the door to creating new molecular probes for biological activity studies. digitellinc.com
Table 1: Key Precursors and Enzymes in Varin Cannabinoid Biosynthesis
| Precursor/Enzyme | Role in Biosynthesis | Resulting Compound Class |
| Geranylpyrophosphate | Substrate for prenyltransferase | Leads to standard pentyl cannabinoids (e.g., CBGA) |
| Divarinolic acid | Substrate for polyketide synthase | Leads to propyl cannabinoids (varinoids) |
| Cannabigerovarinic Acid (CBGVA) | Precursor to varin cannabinoid acids | Undergoes cyclization to form THCVA, CBDVA, etc. secretnature.com |
| Tetrahydrocannabivarinic acid synthase (THCVAS) | Enzyme | Converts CBGVA to THCVA |
The study of these biosynthetic pathways is crucial for ensuring the purity and quality control of cannabinoid products, as well as for the discovery of new compounds with unique properties. digitellinc.com
Advanced Structural-Activity Relationship Studies for Mechanistic Insights
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to pharmacology and drug development. nih.gov For cannabinoids, SAR studies are essential for developing targeted therapies with high therapeutic potential. nih.gov The primary goal of SAR studies in the cannabinoid field is to understand the binding sites of cannabinoid receptors, such as CB1 and CB2. nih.gov
While the crystal structure of the human CB1 receptor has been achieved, allowing for more detailed SAR studies, much of the research has focused on THC and CBD. nih.gov However, the principles learned are applicable to THCVA and its derivatives. For example, minor modifications to the cannabinoid structure, such as to the phenolic hydroxyl group or the alkyl side chain, can drastically alter pharmacological properties. nih.gov
THCV, the neutral form of THCVA, has been found to act as an antagonist at the CB1 receptor and a partial agonist at the CB2 receptor. secretnature.com This dual activity is of significant interest and is directly linked to its unique propyl side chain structure, distinguishing it from the pentyl side chain of THC. Future advanced SAR studies on THCVA will involve creating and testing a series of analogues to pinpoint the exact structural features responsible for its specific receptor interactions. These studies are crucial for understanding its mechanism of action and for designing novel ligands for cannabinoid receptors. biomolther.orgkoreascience.kr
Table 2: Cannabinoid Receptor Activity Profile
| Compound | Receptor Target | Reported Activity |
| Δ⁹-THC | CB1, CB2 | Partial agonist at CB1 nih.gov |
| THCV | CB1, CB2 | Antagonist at CB1, Partial Agonist at CB2 secretnature.com |
| CBD | Multiple | Low affinity for CB1 nih.gov |
These SAR studies will provide valuable insights for medicinal chemists to design new derivatives with specific desired effects. koreascience.kr
Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Metabolomics) in THCVA Research
The complexity of the Cannabis sativa plant, with its vast array of secondary metabolites, necessitates a holistic research approach. nih.gov Multi-omics, which combines genomics, transcriptomics, and metabolomics, is a powerful tool for understanding the intricate molecular mechanisms of cannabis. nih.gov This integrated approach can identify correlations between biological processes and metabolic pathways, offering a deeper understanding of the relationships between different cannabis subspecies and their chemical profiles. nih.gov
Due to historical restrictions, cannabis is not as well-characterized as other crops, especially concerning its molecular and genetic pathways. nih.gov However, with the availability of cannabis genome sequences, research is accelerating. nih.govbiorxiv.org
For THCVA research, a multi-omics approach would be invaluable:
Genomics: Can identify the specific genes and alleles responsible for the production of varin-type cannabinoids. For example, the frequency distribution of THCV suggests that different alleles of the THCAS allozyme may have varying metabolic efficacies. nih.gov
Transcriptomics: Can reveal how the expression of genes involved in the cannabinoid biosynthetic pathway changes under different environmental conditions or at different developmental stages.
Metabolomics: Can provide a comprehensive profile of all the metabolites, including THCVA, in a given plant, allowing for the identification of novel compounds and a better understanding of the plant's complex chemical matrix. nih.gov
The integration of these omics datasets can help create predictive models for cannabinoid production and identify novel metabolites with therapeutic potential, which is a key goal for cannabis breeding programs. nih.govnih.gov Projects like the Cannabis Multi-Omics Draft Map are creating resources to facilitate these kinds of analytical investigations. biorxiv.org
Development of Novel Research Tools and Probes for Cannabinoid System Exploration
Progress in understanding the endocannabinoid system (ECS) and the effects of phytocannabinoids like THCVA is dependent on the development of sophisticated research tools. rsc.org There is an urgent need for selective drugs and probes to dissect the contributions of the various components of the ECS to health and disease. rsc.org
One of the challenges in cannabinoid research is the promiscuous nature of these compounds, which can interact with multiple targets. nih.gov This makes it essential to develop highly selective molecular probes. The synthesis of minor cannabinoids, including varin analogues, can provide new tools to explore the biological activity of these less-studied compounds. digitellinc.com
Future research in this area will likely focus on:
Selective Ligands: The design and synthesis of new molecules that bind selectively to specific cannabinoid receptors or other targets of THCVA. nih.gov
Radiolabeled Compounds: The creation of radiolabeled versions of THCVA and its metabolites to study their distribution, metabolism, and receptor binding with high precision. nih.gov
Chemical Probes: The development of chemical probes based on the THCVA scaffold to identify and characterize its cellular targets and interacting partners.
These novel tools will be instrumental in moving beyond the classical CB1 and CB2 receptors to explore other potential targets of THCVA and in clarifying the intricate role of the endocannabinoid system in neurophysiology. nih.govnih.gov
Bridging Gaps in Fundamental Understanding of THCVA Biology and Its Interplay with Other Phytocannabinoids
Despite growing interest, there are significant gaps in our fundamental understanding of THCVA's biology. secretnature.com Most of the research on varin cannabinoids has focused on THCV, while THCVA itself remains largely unstudied. secretnature.com The ethnopharmacological use of cannabis for millennia suggests a complex interplay between its many constituents, often referred to as the "entourage effect." frontiersin.org
Future research needs to address several key questions:
What are the specific biological targets of THCVA in its acidic form?
How does THCVA interact with other phytocannabinoids and terpenes in the plant?
What is the complete metabolic pathway of THCVA in the human body?
Does the presence of THCVA modulate the effects of more abundant cannabinoids like THC and CBD?
The bioactivity of many phytocannabinoids is far from being fully elucidated. frontiersin.org Understanding the complex interactions between these compounds and biological systems is crucial for developing novel therapeutic approaches. nih.gov A holistic approach that considers the cannabis plant as a complex system of interrelated traits is necessary to advance our knowledge. nih.gov By studying the synergistic effects of cannabinoids, researchers can gain a more complete picture of their therapeutic potential. mvsu.edu
Q & A
Q. How is THCVA identified and quantified in cannabis plant material?
THCVA is identified using chromatographic techniques (e.g., HPLC, UPLC) coupled with mass spectrometry (LC-MS/MS) to resolve its acidic propyl homolog from other cannabinoids. Quantification requires certified reference materials (CRMs) to calibrate instruments and validate accuracy, as THCVA co-elutes with structurally similar acids like THCA-A in plant matrices . Method optimization includes column selection (C18 or phenyl-hexyl phases) and mobile phase adjustments (acidified acetonitrile/water gradients) to improve resolution .
Q. What is the biosynthetic pathway of THCVA in Cannabis sativa?
THCVA derives from cannabigerovarinic acid (CBGVA), a propyl side-chain analog of CBGA. Enzymatic conversion by THCV synthase produces THCVA, which accumulates in glandular trichomes during flowering. Decarboxylation via heat or UV exposure converts THCVA to THCV, though reaction kinetics vary based on environmental conditions . Metabolic profiling of Thai cannabis cultivars ("Meao variant") first confirmed this pathway .
Q. What analytical standards and CRMs are essential for THCVA research?
CRMs such as Δ8-THCVA-A (Cayman Chemical #28580) and Cerilliant® THCVA solutions (1.0 mg/mL in acetonitrile) are critical for method validation. These standards ensure traceability in forensic and pharmacological studies, with purity verified via NMR, FTIR, and LC-MS. Handling requires strict safety protocols due to regulatory classification (U.S. Schedule I) .
Advanced Research Questions
Q. How does decarboxylation affect THCVA stability in experimental designs?
Decarboxylation kinetics of THCVA to THCV are temperature- and solvent-dependent. In controlled heating (e.g., 110°C for 30 min in methanol), degradation byproducts like Δ8-THCVA isomers may form, complicating purity assessments. Real-time monitoring via inline FTIR or Raman spectroscopy is recommended to optimize reaction conditions and minimize side reactions .
Q. What challenges arise in isolating THCVA from complex cannabis matrices?
Co-extraction of terpenes and phenolic acids (e.g., chlorogenic acid) interferes with THCVA isolation. Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C8/SCX) improves selectivity, while centrifugal partition chromatography (CPC) achieves >95% purity in preparative workflows. Matrix effects in LC-MS require isotopic internal standards (e.g., THCVA-d3) for correction .
Q. How do variations in THCVA concentration affect in vitro pharmacological studies?
THCVA exhibits biphasic effects in cell models: low concentrations (1–10 µM) modulate PPARγ and TRPV1 receptors, while higher doses (>50 µM) may induce cytotoxicity. Dose-response studies must account for solvent carriers (e.g., DMSO solubility limits) and cell-type specificity (e.g., primary keratinocytes vs. immortalized lines) . Standardized CRMs are critical for replicating findings across labs .
Q. What methodological approaches resolve contradictions in THCVA's anti-inflammatory effects?
Discrepancies in THCVA's efficacy (e.g., TNF-α suppression vs. IL-6 upregulation) may stem from assay variability. Harmonizing protocols—such as using LPS-stimulated THP-1 macrophages and normalizing to housekeeping genes (e.g., GAPDH)—reduces inter-study variability. Metabolomic profiling of treated cells can clarify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
